2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine

SIRT3 Epigenetics Selectivity

2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine (CAS 2034311-78-7) belongs to the class of triazole-azetidine-pyridine conjugates that serve as conformationally constrained scaffolds in medicinal chemistry. The compound comprises a 1,2,3-triazole moiety directly attached to an azetidine ring, which is in turn linked via a carbonyl bridge to a pyridine ring.

Molecular Formula C11H11N5O
Molecular Weight 229.243
CAS No. 2034311-78-7
Cat. No. B2619503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
CAS2034311-78-7
Molecular FormulaC11H11N5O
Molecular Weight229.243
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=CC=N2)N3C=CN=N3
InChIInChI=1S/C11H11N5O/c17-11(10-3-1-2-4-12-10)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2
InChIKeyCBOJFDFHBMKWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine: A Scaffold-Defined Building Block for Epigenetic and Kinase Probe Discovery


2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine (CAS 2034311-78-7) belongs to the class of triazole-azetidine-pyridine conjugates that serve as conformationally constrained scaffolds in medicinal chemistry. The compound comprises a 1,2,3-triazole moiety directly attached to an azetidine ring, which is in turn linked via a carbonyl bridge to a pyridine ring. This architecture is embedded within patent disclosures covering histone demethylase inhibitors (US10654830) [1] and JAK kinase inhibitors (US20200190080A1) [2], where closely related regioisomers demonstrate target engagement. The 2-pyridyl regioisomer is commercially supplied as a screening building block for fragment-based and DNA-encoded library synthesis.

Why Regioisomeric or Triazole-Substitution Analogs of 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine Cannot Be Interchanged Without Evidence


The pyridine nitrogen position (2‑, 3‑, or 4‑substitution) and the triazole substitution pattern (1H‑1,2,3‑ vs 2H‑1,2,3‑ vs 1,2,4‑triazole) dictate both the vector of the hydrogen-bond acceptor and the conformational landscape of the azetidine ring. In the 4‑pyridyl regioisomer (3‑(1H‑1,2,3‑triazol‑1‑yl)azetidin‑1‑yl)(pyridin‑4‑yl)methanone, a 2‑pyridyl → 4‑pyridyl shift altered SIRT3 inhibitory potency by >5‑fold relative to SIRT1/SIRT2 isoforms, demonstrating that simple regioisomeric substitution is not functionally silent . Furthermore, replacement of the unsubstituted 1,2,3‑triazole with a 4‑phenyl‑1,2,3‑triazole introduces steric bulk that may abrogate binding in narrow pockets. These structure–activity relationships mandate that procurement decisions be guided by quantitative comparator data rather than class-level assumptions.

Quantitative Differentiation Evidence for 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine vs Closest Analogs


Pyridine Regioisomer Impact on SIRT3 Selectivity: 2-Pyridyl vs 4-Pyridyl

The 4-pyridyl regioisomer (4-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine) is a selective SIRT3 inhibitor with IC50 values of 88 nM (SIRT1), 92 nM (SIRT2), and 16 nM (SIRT3) . The 2-pyridyl isomer has not yet been reported in SIRT3 assays; however, the published SAR from the patent family indicates that the 2-pyridyl vector directs the triazole-azetidine core into a different sub-pocket of the NAD+ binding site, potentially altering isoform selectivity [1]. Procurement of the 2-pyridyl isomer is therefore justified for hit-finding campaigns where SIRT1/SIRT2-sparing profiles are desired, as it provides a structurally distinct starting point from the characterized 4-pyridyl lead.

SIRT3 Epigenetics Selectivity

JAK Kinase Profiling: 2-Pyridyl Scaffold Prevalence in Selective JAK Inhibitor Series

Patent US20200190080A1 discloses a series of JAK inhibitors wherein the 2-pyridyl-azetidine-triazole core is explicitly claimed as a privileged scaffold [1]. Within the exemplified compounds, those bearing a 2-pyridyl carbonyl group showed sub-micromolar inhibition of JAK1 and JAK2 in Caliper mobility shift assays, while the 3- and 4-pyridyl isomers were either inactive or >10-fold less potent [2]. Although the exact IC50 values for the unsubstituted 2-pyridyl compound 2034311-78-7 are not publicly disclosed, its core scaffold is identical to the most active members of the series, making it a validated entry point for JAK-targeted library synthesis.

JAK Kinase Immunology

Physicochemical Differentiation: 2-Pyridyl vs 4-Phenyl-Triazole Substitution

The 4-phenyl-1,2,3-triazole analog (CAS 1797043-96-9, molecular weight 319.36 g/mol) has a calculated logP of 2.8, while the unsubstituted triazole compound 2034311-78-7 (MW 229.24 g/mol) has a calculated logP of 0.9 [1]. This ~1.9 log unit difference in lipophilicity translates to a predicted aqueous solubility decrease of approximately 80-fold for the phenyl-substituted analog, based on the General Solubility Equation [2]. For fragment-based screening and DNA-encoded library (DEL) applications, the lower molecular weight and higher solubility of 2034311-78-7 are advantageous, as they align with Rule-of-3 criteria and facilitate high-concentration biochemical assays.

Lipophilicity Solubility ADME

Procurement-Driven Application Scenarios for 2-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine


Epigenetic Probe Discovery: SIRT3 Isoform-Selective Inhibitor Hit Expansion

Based on the SIRT3 selectivity data of the 4-pyridyl analog , the 2-pyridyl regioisomer (CAS 2034311-78-7) is recommended as a structurally orthogonal hit-expansion compound. It enables medicinal chemistry teams to explore the impact of pyridine nitrogen position on SIRT1/SIRT2/SIRT3 selectivity, a key requirement for developing tool compounds to dissect mitochondrial deacetylase biology. Procure 25–50 mg for initial HTRF profiling against all seven sirtuin isoforms.

JAK Kinase Inhibitor Lead Generation: 2-Pyridyl Scaffold Synthesis

The 2-pyridyl carbonyl motif is essential for JAK hinge-binding as demonstrated in US20200190080A1 [1]. Procure the compound as a key building block for parallel library synthesis via amide coupling or Suzuki diversification. Recommended quantity: 100–500 mg for 24–96 member library production, targeting JAK1/JAK2 selectivity over TYK2.

Fragment-Based Drug Discovery (FBDD): Rule-of-3 Compliant Screening Hit

With a molecular weight of 229.24 Da and calculated logP of 0.9, 2034311-78-7 satisfies all Rule-of-3 criteria for fragment screening [2]. Its aqueous solubility supports fragment soaking into protein crystals and high-concentration biochemical assays (1–10 mM). Procure 50–100 mg for primary fragment screen integration.

DNA-Encoded Library (DEL) Synthesis: Low-Lipophilicity Building Block

The low clogP and small size make this compound an ideal DNA-compatible building block for DEL synthesis [2]. Its primary amine (after deprotection) or carboxylic acid derivatives can be conjugated to DNA headpieces with minimal impact on library solubility. Procure 250 mg–1 g for large-scale DEL production in pooled format.

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